molecular formula C4H5ClO2 B13955339 2-Chloro-1-(oxiran-2-yl)ethan-1-one CAS No. 619333-14-1

2-Chloro-1-(oxiran-2-yl)ethan-1-one

Cat. No.: B13955339
CAS No.: 619333-14-1
M. Wt: 120.53 g/mol
InChI Key: LLPVMFRNCOTLAX-UHFFFAOYSA-N
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Description

2-Chloro-1-(oxiran-2-yl)ethan-1-one is an organic compound with the molecular formula C4H5ClO2 It is a chlorinated epoxide, which means it contains both a chlorine atom and an epoxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloro-1-(oxiran-2-yl)ethan-1-one can be synthesized through several methods. One common method involves the reaction of epichlorohydrin with a suitable base, such as sodium hydroxide, under controlled conditions. The reaction typically proceeds as follows:

    Epichlorohydrin Reaction: Epichlorohydrin is reacted with sodium hydroxide in an aqueous medium. The reaction mixture is stirred at a specific temperature, usually around 50-60°C, for several hours.

    Isolation and Purification: The product is then extracted using an organic solvent, such as dichloromethane. The organic layer is separated, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for large-scale production, including precise control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(oxiran-2-yl)ethan-1-one undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alcohols.

    Epoxide Ring Opening: The epoxide ring can be opened by nucleophiles, leading to the formation of diols or other functionalized compounds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines are commonly used. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.

    Epoxide Ring Opening: Acidic or basic conditions can be employed. For example, sulfuric acid or sodium hydroxide can be used to catalyze the ring-opening reaction.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide or reducing agents like lithium aluminum hydride can be used.

Major Products Formed

    Nucleophilic Substitution: Products include azides, thiocyanates, and amines.

    Epoxide Ring Opening: Products include diols and other functionalized alcohols.

    Oxidation and Reduction: Products vary depending on the specific reagents and conditions used.

Scientific Research Applications

2-Chloro-1-(oxiran-2-yl)ethan-1-one has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of enzyme inhibitors and other therapeutic agents.

    Industry: It is used in the production of specialty chemicals, polymers, and resins.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(oxiran-2-yl)ethan-1-one involves its reactivity with nucleophiles. The chlorine atom and the epoxide ring are both reactive sites that can undergo nucleophilic attack. This reactivity is exploited in various chemical transformations, including the synthesis of biologically active compounds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-1-(thiophen-2-yl)ethan-1-one: This compound contains a thiophene ring instead of an epoxide group.

    2-Chloro-1-(naphthalen-2-yl)ethan-1-one: This compound contains a naphthalene ring instead of an epoxide group.

    2-Chloro-1-(oxolan-2-yl)ethan-1-one: This compound contains a tetrahydrofuran ring instead of an epoxide group.

Uniqueness

2-Chloro-1-(oxiran-2-yl)ethan-1-one is unique due to the presence of both a chlorine atom and an epoxide group, which confer distinct reactivity and versatility in chemical synthesis. Its ability to undergo both nucleophilic substitution and epoxide ring-opening reactions makes it a valuable intermediate in the synthesis of various complex molecules.

Properties

CAS No.

619333-14-1

Molecular Formula

C4H5ClO2

Molecular Weight

120.53 g/mol

IUPAC Name

2-chloro-1-(oxiran-2-yl)ethanone

InChI

InChI=1S/C4H5ClO2/c5-1-3(6)4-2-7-4/h4H,1-2H2

InChI Key

LLPVMFRNCOTLAX-UHFFFAOYSA-N

Canonical SMILES

C1C(O1)C(=O)CCl

Origin of Product

United States

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